molecular formula C11H10N2O B14129146 2-(2-Methoxyphenyl)pyrazine

2-(2-Methoxyphenyl)pyrazine

Cat. No.: B14129146
M. Wt: 186.21 g/mol
InChI Key: LWKDXNYQUHVNMB-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)pyrazine is a pyrazine derivative featuring a pyrazine core (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) substituted with a 2-methoxyphenyl group at position 2. Pyrazines are heterocyclic compounds with significant roles in pharmaceuticals, agrochemicals, and flavor chemistry due to their electronic properties and structural versatility .

Properties

IUPAC Name

2-(2-methoxyphenyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-14-11-5-3-2-4-9(11)10-8-12-6-7-13-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKDXNYQUHVNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-Methoxyphenyl)pyrazine typically involves the Suzuki–Miyaura coupling reaction. This method is favored due to its mild reaction conditions and high functional group tolerance . The general procedure includes the reaction of a boronic acid derivative of 2-methoxyphenyl with a halogenated pyrazine in the presence of a palladium catalyst and a base. Industrial production methods may involve similar coupling reactions but optimized for large-scale synthesis with considerations for cost, yield, and environmental impact .

Chemical Reactions Analysis

2-(2-Methoxyphenyl)pyrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Methoxyphenyl)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)pyrazine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Aryl-Substituted Pyrazines

Aryl-substituted pyrazines are characterized by aromatic substituents, which modulate electronic and steric properties.

a. 2-Chloro-3-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrazine

  • Structure : A pyrazine ring with a chlorine atom at position 2 and a 4-(2-methoxyphenyl)piperazine group at position 3.
  • Molecular Formula : C₁₅H₁₇ClN₄O
  • Molecular Weight : 304.78
  • Key Difference : The chlorine atom and piperazine moiety enhance electron-withdrawing effects and pharmacological targeting compared to 2-(2-Methoxyphenyl)pyrazine.

b. 2-Chloro-3-(2-Methoxybenzyl)pyrazine

  • Structure : Chlorine at position 2 and a 2-methoxybenzyl group at position 3.
  • Molecular Formula : C₁₂H₁₁ClN₂O
  • Molecular Weight : 234.68
  • Applications : Used as an intermediate in organic synthesis; safety classified as an irritant .

Alkyl-Substituted Pyrazines

Alkyl substituents often enhance volatility and flavor profiles but reduce pharmacological activity.

a. 2-Methoxy-3-isopropylpyrazine (IPMP)

  • Structure : Methoxy group at position 2 and isopropyl group at position 3.
  • Molecular Formula : C₈H₁₂N₂O
  • Molecular Weight : 152.20
  • Applications : Odorant in water analysis (detection limit: 20–500 μg/L) and promoter of plant growth in Arabidopsis thaliana .
  • Key Difference : Alkyl groups like isopropyl enhance hydrophobicity, making IPMP suitable for volatile organic compound (VOC) applications.

b. 2,5-Dimethylpyrazine

  • Structure : Methyl groups at positions 2 and 4.
  • Applications: Found in coffee aroma; contributes roasted, nutty notes. Inhibits Burkholderia growth while promoting potato seedling development .
  • Key Difference : Simpler substitution pattern reduces steric hindrance, favoring flavor applications over targeted bioactivity.

Heterocyclic and Complex Substituents

a. 1-(2-Methoxyphenyl)-4-[2-(2-Pyridyl)ethyl]piperazine

  • Structure : Combines a pyridine ring with a 2-methoxyphenylpiperazine moiety.
  • Applications : Exhibits antivertigo activity by inhibiting spontaneous nystagmus in cats, surpassing betahistine in potency .
  • Key Difference : The pyridine-piperazine hybrid structure enhances receptor binding (e.g., 5-HT₁ₐ), a feature less explored in pyrazine analogs.

b. Pyrrolo[1,2-a]thieno[3,2-e]pyrazine Derivatives

  • Structure: Fused thieno-pyrazine core with substituted pyrrolo groups.
  • Applications: Efflux pump inhibitors (EPIs) against Staphylococcus aureus NorA system, with methoxy-substituted variants showing enhanced activity .
  • Key Difference : Fused heterocycles improve π-stacking and membrane penetration compared to simple aryl-pyrazines.

Data Tables

Table 1: Structural and Functional Comparison of Pyrazine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties References
This compound 2-Methoxyphenyl C₁₁H₁₀N₂O 186.21 Hypothetical: Pharmaceutical intermediate
2-Chloro-3-(2-methoxybenzyl)pyrazine Chloro, 2-methoxybenzyl C₁₂H₁₁ClN₂O 234.68 Organic synthesis intermediate
2-Methoxy-3-isopropylpyrazine (IPMP) Methoxy, isopropyl C₈H₁₂N₂O 152.20 Odorant; plant growth promoter
2,5-Dimethylpyrazine Methyl, methyl C₆H₈N₂ 108.14 Flavor compound; antimicrobial

Table 2: Pharmacological Activities of Selected Pyrazines

Compound Target/Activity IC₅₀/EC₅₀ Key Findings References
1-(2-Methoxyphenyl)-4-[2-(2-pyridyl)ethyl]piperazine Antivertigo (nystagmus inhibition) ID₃₀ = 0.41 mg/kg Superior to betahistine
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-isoindol-1-one 5-HT₁ₐ receptor binding High affinity Potential anxiolytic applications
B-RAF Inhibitors (e.g., 2-(3,4,5-trimethoxyphenylamino)-6-(3-acetamidophenyl)pyrazine) B-RAF kinase inhibition IC₅₀ = 3.5 µM Anticancer lead optimization

Key Findings and Insights

  • Electronic Effects : Methoxy groups enhance electron-donating properties, improving solubility and receptor interaction. Chlorine substituents (e.g., in ) introduce electron-withdrawing effects, altering reactivity .
  • Biological Activity : Aryl-substituted pyrazines (e.g., 2-methoxyphenyl derivatives) show promise in targeting neurological and oncological pathways, while alkyl-substituted variants dominate flavor and agrochemical applications .
  • Synthetic Methods : Coupling reactions (e.g., Stille coupling in ) and piperazine functionalization () are common strategies for complex pyrazine derivatives.

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